Structural Differentiation from the Parent Phenylsulfamoyl Benzamide Scaffold: Physicochemical Properties
4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide incorporates a 2-phenoxyphenyl substituent on the amide nitrogen, which distinguishes it from simpler N-phenylsulfamoyl benzamide analogs. Computed physicochemical data are available: molecular weight 458.5 g/mol, XLogP3-AA = 5, hydrogen bond donor count = 1, hydrogen bond acceptor count = 5, and rotatable bond count = 7 [1]. In comparison, the unsubstituted parent N-(phenylsulfamoyl)benzamide has molecular weight 274.3 g/mol and substantially different lipophilicity and hydrogen-bonding capacity [2]. This higher lipophilicity and increased molecular complexity may influence membrane permeability and target binding kinetics, though direct comparative permeability or binding data are not publicly retrievable.
| Evidence Dimension | Physicochemical properties (MW, logP, HBD/HBA, rotatable bonds) |
|---|---|
| Target Compound Data | MW 458.5 g/mol, XLogP3-AA = 5, HBD = 1, HBA = 5, RotB = 7 |
| Comparator Or Baseline | N-(phenylsulfamoyl)benzamide (parent scaffold): MW 274.3 g/mol |
| Quantified Difference | ΔMW = +184.2 g/mol; significant increase in lipophilicity and molecular complexity |
| Conditions | Computed properties from PubChem (release 2025.09.15) |
Why This Matters
These physicochemical differences directly affect compound handling (solubility, DMSO stock preparation) and may influence membrane permeability, making the compound suitable for cell-based assays where higher logP compounds are required, but procurement decisions should be confirmed with experimental solubility data.
- [1] PubChem Compound Summary for CID 5173802, 4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for N-(phenylsulfamoyl)benzamide (CID 66839). National Center for Biotechnology Information. View Source
